molecular formula C12H13ClN2O2 B2653599 2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide CAS No. 2411235-38-4

2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide

Cat. No.: B2653599
CAS No.: 2411235-38-4
M. Wt: 252.7
InChI Key: ABXGDARNNXRVAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide is an organic compound with the molecular formula C12H13ClN2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloroacetamide group, a phenoxyethyl group, and a cyanomethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide typically involves the reaction of 2-chloroacetamide with 4-(cyanomethyl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:

2-chloroacetamide+4-(cyanomethyl)phenolK2CO3,DMF,heatThis compound\text{2-chloroacetamide} + \text{4-(cyanomethyl)phenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 2-chloroacetamide+4-(cyanomethyl)phenolK2​CO3​,DMF,heat​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The cyanomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and sodium hydride in solvents like DMF or tetrahydrofuran (THF).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.

    Oxidation: Potassium permanganate or other strong oxidizing agents in aqueous or organic solvents.

Major Products

    Nucleophilic substitution: Substituted amides or thioamides.

    Hydrolysis: 2-chloroacetic acid and 4-(cyanomethyl)phenol.

    Oxidation: 4-(carboxymethyl)phenoxyacetic acid.

Scientific Research Applications

2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenoxyethyl and cyanomethyl groups contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[4-(cyanomethyl)phenyl]acetamide
  • 2-Chloro-N-(2-phenoxyethyl)acetamide
  • 2-Chloro-N-(4-phenoxyphenyl)acetamide

Uniqueness

2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide is unique due to the presence of both the phenoxyethyl and cyanomethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and stability, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-9-12(16)15-7-8-17-11-3-1-10(2-4-11)5-6-14/h1-4H,5,7-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXGDARNNXRVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OCCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.